3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone
Description
3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a 3-chloro-4-methylanilino group and a 2-naphthyl ketone moiety. While its exact biological applications remain unspecified in available literature, structural analogs of this compound have been investigated for diverse pharmacological activities, including α-synuclein amyloid aggregation inhibition and enzyme modulation . The compound’s molecular formula is inferred as C₁₉H₁₆ClNO (based on structural analogs in and ), with a molecular weight of approximately 309.8 g/mol. Its synthesis and characterization are likely tailored for specialized research applications, given its discontinuation in commercial catalogs .
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-naphthalen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-14-6-9-18(13-19(14)21)22-11-10-20(23)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12-13,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXGTYOZRAJOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-06-8 | |
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(2-NAPHTHYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone (CAS Number: 477334-06-8) is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone features a naphthyl group attached to a propanone backbone, with a chloro and methyl substitution on the aniline ring. The molecular formula is , and it has been classified as harmful if swallowed and very toxic to aquatic life .
Cytotoxicity
Recent studies have indicated that compounds related to 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone exhibit significant cytotoxic effects against various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| Human Glioblastoma (SNB-19) | 25.0 | >75% |
| Human Colorectal Carcinoma (HCT-116) | 30.5 | >75% |
| Human Promyelocytic Leukemia (HL-60) | 28.0 | >75% |
The IC50 values indicate that the compound exhibits potent cytotoxic effects, particularly against glioblastoma and leukemia cell lines .
The mechanism by which 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process crucial for eliminating damaged or unwanted cells.
Research suggests that this compound may activate specific pathways leading to apoptosis, including the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases . Further studies are required to elucidate the precise molecular targets and pathways involved.
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized derivatives of naphthalene compounds similar to 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone. These derivatives were tested for their antitumor activity against various cancer cell lines. The findings demonstrated that certain substitutions on the naphthyl group enhanced cytotoxicity, suggesting that structural modifications can influence biological activity .
Case Study 2: Fluorescent Properties
Another study focused on the fluorescent properties of naphthalene derivatives, including those similar to our compound. The researchers found that modifications in the molecular structure significantly affected fluorescence emission intensity, which could be utilized for imaging applications in cancer diagnostics . This highlights a dual potential for therapeutic and diagnostic applications.
Chemical Reactions Analysis
Ketone Group
The propanone carbonyl group is reactive toward:
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Reduction : Conversion to a secondary alcohol using NaBH₄ or LiAlH₄.
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Nucleophilic Addition : Reaction with Grignard reagents (e.g., RMgX) to form tertiary alcohols.
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Ketal Formation : Protection with ethylene glycol under acidic conditions .
Anilino Group (Secondary Amine)
The 3-chloro-4-methylanilino substituent may undergo:
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Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides.
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Electrophilic Substitution : Chlorine and methyl groups direct further substitution (e.g., nitration, sulfonation) on the aromatic ring.
Catalytic Transformations
Indenylmetal catalysts (e.g., indenylruthenium complexes) accelerate reactions involving allylic alcohols and ketones, as seen in redox isomerization and hydroamination (from ). While not directly tested on this compound, analogous reactivity could occur:
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Redox Isomerization : Conversion of allylic alcohol intermediates to ketones .
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Hydroamination : Anti-Markovnikov addition of amines to alkynes .
Hazardous Byproducts and Environmental Impact
The compound’s structural analogs (e.g., 3-(3-chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone) show:
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Potential release of chlorinated intermediates during degradation.
Comparative Reaction Data
Comparison with Similar Compounds
Anilino Substituent Effects
- Halogen and Alkyl Groups: The presence of 3-chloro-4-methylanilino in the target compound introduces moderate steric bulk and electron-withdrawing effects.
- Fluoro Substitution: The 3-chloro-4-fluoro-anilino analog () shows improved α-synuclein inhibition compared to non-fluorinated derivatives, suggesting fluorine’s role in enhancing binding affinity through hydrophobic interactions .
Aryl Ketone Modifications
- 2-Naphthyl vs.
- Bulkier Groups: Substitution with 4-cyclohexylanilino () increases hydrophobicity and steric hindrance, which may limit solubility but enhance membrane permeability .
Physicochemical Properties
- Molecular Weight and Solubility : The nitro-substituted analog () has the highest molecular weight (354.8 g/mol) and likely lower aqueous solubility due to its polar nitro group. The target compound’s intermediate molecular weight (309.8 g/mol) may balance solubility and bioavailability.
- Melting Points and Stability : While explicit data are unavailable, chloro and methyl substituents () typically increase melting points compared to fluoro analogs (), which are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
